Methyl (S)-(-)-lactate serves as a valuable chiral building block in organic synthesis. Its readily available single enantiomer (S-configuration) allows researchers to introduce chirality into target molecules with high stereoselectivity. This is crucial for developing drugs and other biologically active compounds where chirality plays a vital role in function [].
Studies have explored its utilization in the synthesis of various chiral compounds, including pharmaceuticals, agrochemicals, and natural products [].
Methyl (S)-(-)-lactate exhibits good solvent properties for various polymers and resins. Its low volatility and environmentally friendly nature make it an attractive alternative to some traditional solvents in certain research applications [].
Furthermore, research has investigated its potential as a plasticizer for biodegradable polymers. Its ability to improve flexibility and processability of these polymers holds promise for developing eco-friendly materials [].
Methyl (S)-(-)-lactate has been explored for its potential applications in biological research. Studies have investigated its role as:
Methyl (S)-(-)-lactate, with the chemical formula CHO, is an ester derived from the condensation of 2-hydroxypropanoic acid and methanol. It is characterized by its specific stereochemistry, possessing an S configuration, making it an enantiomer of methyl (R)-lactate. This compound is notable for its role in various biochemical processes and applications in industrial chemistry. It is often utilized as a solvent and a precursor in the synthesis of other chemicals due to its favorable properties such as biodegradability and low toxicity .
Methyl (S)-(-)-lactate exhibits several biological activities:
Various methods exist for synthesizing methyl (S)-(-)-lactate:
Research has focused on the interactions of methyl (S)-(-)-lactate with different catalysts and substrates:
Methyl (S)-(-)-lactate shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Formula | Unique Features |
---|---|---|
Methyl (R)-(+) lactate | CHO | Enantiomer of methyl (S)-(-)-lactate; different optical activity |
Ethyl lactate | CHO | Larger ethyl group; used similarly but less polar |
Propylene glycol | CHO | Different structure; used primarily as a solvent |
Lactic acid | CHO | Precursor to methyl lactate; lacks the ester functionality |
Methyl (S)-(-)-lactate's unique stereochemistry and properties make it particularly valuable in applications requiring specific interactions or metabolic pathways.
Flammable;Irritant